2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a chlorophenyl group, a methoxyphenyl group, and a thio-linked furylmethylacetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Chemical Synthesis and Molecular Structure
- The synthesis of chloroacetamide compounds, including those with chlorophenyl and methoxyphenyl groups, is a significant area of research, focusing on their potential as herbicides and in medicinal chemistry. For example, chloroacetamide herbicides and their metabolism have been extensively studied, highlighting their utility in agriculture and the importance of understanding their biological degradation (Coleman et al., 2000)[https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt].
- The molecular structure of related compounds has been explored, with studies detailing the crystallography of chlorophenyl-containing acetamides. This work is crucial for understanding the physical and chemical properties that underlie their biological activity and environmental fate (Saravanan et al., 2016)[https://consensus.app/papers/2chloron44chlorophenyl13thiazol2ylacetamide-saravanan/ba33f76dc7a455828891986866f36491/?utm_source=chatgpt].
Biological Activity and Therapeutic Potential
- Research into the antimicrobial and antitumor activities of chlorophenyl and methoxyphenyl imidazole derivatives has shown promising results. These compounds exhibit significant biological activity, suggesting potential applications in developing new therapeutic agents (Yurttaş et al., 2015)[https://consensus.app/papers/synthesis-antitumor-activity-evaluation-yurttaş/6f1e9b09672058e9ad5e45b683a7483e/?utm_source=chatgpt].
- The antimicrobial evaluation of novel compounds indicates their efficacy against various microbial strains, underscoring the potential of chloroacetamide derivatives in addressing antibiotic resistance (Krátký et al., 2017)[https://consensus.app/papers/activity-acid-derivatives-krátký/3c5d854bba375130ad695339bd5045ca/?utm_source=chatgpt].
Environmental Considerations
- Understanding the environmental impact and degradation pathways of chloroacetamide herbicides is critical for assessing their ecological safety. Studies have explored their metabolism in human and rat liver microsomes, providing insight into their potential toxicity and environmental persistence (Coleman et al., 2000)[https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/cb4821af039a5e8cbc2e57aa80d28eef/?utm_source=chatgpt].
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The compound could potentially influence a variety of pathways depending on its specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
These effects would likely depend on the specific cellular processes or pathways that the compound influences .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-29-18-10-6-15(7-11-18)21-23(27-22(26-21)16-4-8-17(24)9-5-16)31-14-20(28)25-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBIPNZJCXBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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